4-cyanophenyl methyl(phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

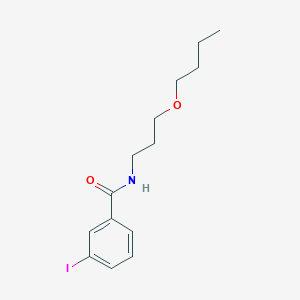

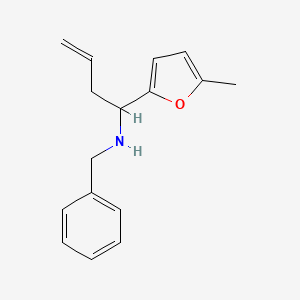

4-cyanophenyl methyl(phenyl)carbamate, also known as Phenyl N-(4-cyanophenyl)carbamate, is a chemical compound with the empirical formula C14H10N2O2 . It has a molecular weight of 238.24 .

Synthesis Analysis

The synthesis of carbamates like 4-cyanophenyl methyl(phenyl)carbamate can be achieved through various methods. One such method involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another approach involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . Methyl carbamate is also an economical carbamoyl donor in tin-catalyzed transcarbamoylation .Molecular Structure Analysis

The molecular structure of 4-cyanophenyl methyl(phenyl)carbamate consists of a carbamate group attached to a phenyl ring, which is further connected to a cyanophenyl group .Chemical Reactions Analysis

Carbamates like 4-cyanophenyl methyl(phenyl)carbamate can undergo various chemical reactions. For instance, they can be involved in tin-catalyzed transcarbamoylation of primary and secondary alcohols . They can also participate in reactions involving the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Physical And Chemical Properties Analysis

4-cyanophenyl methyl(phenyl)carbamate is a solid compound . It has an empirical formula of C14H10N2O2 and a molecular weight of 238.24 .Applications De Recherche Scientifique

Chemical Research

“4-cyanophenyl methyl(phenyl)carbamate” is a unique chemical compound with the empirical formula C14H10N2O2 . It’s used in chemical research due to its unique properties and stability . It’s a solid compound with a molecular weight of 238.24 .

Drug Design and Medicinal Chemistry

Carbamate-bearing molecules, such as “4-cyanophenyl methyl(phenyl)carbamate”, play an important role in modern drug discovery and medicinal chemistry . The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .

Modulation of Biological Properties

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Prodrug Design

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .

Organic Synthesis and Peptide Chemistry

Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .

Industrial Applications

They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

Mécanisme D'action

Target of Action

Carbamates are generally known to be useful as protecting groups for amines . They play a crucial role in the synthesis of peptides .

Mode of Action

Carbamates, including 4-cyanophenyl methyl(phenyl)carbamate, interact with their targets (amines) by forming a protective layer around them . This protective layer can be installed and removed under relatively mild conditions . The interaction of carbamates with amines allows for the synthesis of complex molecules like peptides .

Biochemical Pathways

Carbamates are widely used in peptide synthesis . They facilitate the formation of peptide bonds, which are crucial in the creation of proteins .

Pharmacokinetics

The carbamate group is a key structural motif in many approved drugs and prodrugs . Carbamates are known for their chemical stability and capability to permeate cell membranes , which could suggest good bioavailability.

Result of Action

The carbamate functionality is known to impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This can modulate inter- and intramolecular interactions with target enzymes or receptors .

Action Environment

The stability of carbamates and their ability to be installed and removed under relatively mild conditions suggest that they may be robust against various environmental factors.

Safety and Hazards

The safety data sheet for 4-cyanophenyl methyl(phenyl)carbamate indicates that it should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention should be sought .

Orientations Futures

The synthesis of carbamates like 4-cyanophenyl methyl(phenyl)carbamate has potential applications in the pharmaceutical industry . For instance, they can serve as preliminary ingredients in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants . Future research could focus on developing more efficient and environmentally friendly methods for the synthesis of these compounds .

Propriétés

IUPAC Name |

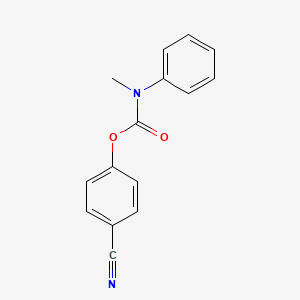

(4-cyanophenyl) N-methyl-N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17(13-5-3-2-4-6-13)15(18)19-14-9-7-12(11-16)8-10-14/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJIAJMDHTUKAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-cyanophenyl) N-methyl-N-phenylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)

![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)

![2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)

![1-(4-ethylphenyl)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894532.png)

![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)

![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)

![5-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4894563.png)

![2-methoxy-6-nitro-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4894564.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4894578.png)